Cangoronin
Description
Structure
3D Structure
Properties
CAS No. |
138884-84-1 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.677 |
IUPAC Name |
(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
CDOKUYLTAYCBST-XBBQATOGSA-N |
SMILES |
CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O |
Origin of Product |
United States |
Discovery, Isolation, and Botanical Origin of Cangoronin
Historical Account of Identification
The use of Maytenus ilicifolia, or Cangorosa, by indigenous populations, particularly the Guarani people of Paraguay, predates modern scientific investigation. fitoterapia.net It was noted in ethnobotanical studies for its use in treating stomach ailments, ulcers, and as an anti-inflammatory agent. fitoterapia.netscribd.com
Formal scientific interest in the plant's chemical composition began to gain momentum in the 20th century. In 1922, the work of Professor Aluízio Franca at the Faculty of Medicine of Paraná brought significant attention to the plant's medicinal properties. fitoterapia.net Subsequent phytochemical screenings revealed a complex mixture of compounds, primarily belonging to the classes of triterpenes, flavonoids, and tannins. scribd.com
More targeted research has led to the identification of specific molecules. A significant area of focus has been on the sesquiterpene pyridine alkaloids, a class of compounds characterized by a sesquiterpenoid core linked to a pyridine moiety. While a specific compound named "Cangoronin" is not documented, numerous other alkaloids and compounds have been successfully isolated and characterized from Maytenus species.
Isolation Methodologies from Plant Sources
The extraction and isolation of chemical constituents from Maytenus ilicifolia follow established principles of phytochemistry. The process typically begins with the collection and drying of plant material, most commonly the leaves, to preserve the chemical integrity of the compounds.
The general methodology involves the following steps:
Extraction: The dried and powdered plant material is subjected to extraction with solvents of varying polarities. This can range from non-polar solvents like hexane to more polar solvents such as ethanol, methanol, or water. nih.gov The choice of solvent is crucial as it determines the types of compounds that will be predominantly extracted. For instance, a methanol extraction is often used to obtain a broad spectrum of secondary metabolites. nih.gov
Fractionation: The crude extract, which is a complex mixture of numerous compounds, is then partitioned. This is often achieved through liquid-liquid extraction with immiscible solvents. This step separates the compounds based on their differential solubility, yielding fractions enriched with specific classes of molecules (e.g., alkaloids, flavonoids).
Chromatography: Each fraction is further purified using various chromatographic techniques. Column chromatography is a common initial step, followed by more refined methods such as High-Performance Liquid Chromatography (HPLC) to isolate individual compounds in a pure form. redalyc.org
Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This systematic approach has enabled the isolation of a wide array of molecules from Maytenus ilicifolia, contributing to the understanding of its chemical profile.
Botanical Taxonomy and Geographic Distribution of this compound-Producing Species
The primary botanical source associated with "this compound" is Maytenus ilicifolia. Its taxonomic classification is as follows:
| Taxonomic Rank | Classification |
| Kingdom | Plantae |
| Phylum | Tracheophyta |
| Class | Magnoliopsida |
| Order | Celastrales |
| Family | Celastraceae |
| Genus | Maytenus |
| Species | M. ilicifolia |
Maytenus ilicifolia is a perennial shrub or small tree that can grow up to five meters in height. scribd.com It is characterized by its coriaceous (leathery), alternate leaves with spiny margins, which bear a resemblance to holly leaves, as suggested by its species name ilicifolia. fitoterapia.net
The geographic distribution of Maytenus ilicifolia is concentrated in South America. It is native to several countries, as detailed in the table below.
| Country | Region of Occurrence |
| Brazil | Southern regions, including Mato Grosso do Sul, São Paulo, and Rio Grande do Sul. scribd.com |
| Paraguay | Widespread. scribd.com |
| Argentina | Northeastern regions, including the Chaqueña and Mesopotámica regions, as well as the provinces of La Pampa and Córdoba. scribd.com |
| Bolivia | Present. scribd.com |
| Uruguay | Widespread. scribd.com |
The plant typically thrives in subtropical and temperate climates, often found in well-drained, clayey soils with a high organic matter content. scribd.com It can grow at altitudes of up to 1,200-2,000 meters above sea level. scribd.com
Structural Elucidation and Advanced Spectroscopic Characterization of Cangoronin
Strategies for Initial Structure Assignment
Initial structure assignment for natural products like Cangoronin typically begins with the isolation of the pure compound from its source material. Following isolation, preliminary characterization often involves determining the molecular formula and identifying key functional groups. Techniques such as elemental analysis and infrared (IR) spectroscopy can provide initial clues. For this compound, its isolation from Celastrus species suggests it is likely a triterpenoid (B12794562), a class of compounds common in this plant family researchgate.net. The triterpenoid skeleton is a common structural motif, but variations in oxidation patterns, substituents, and ring structures lead to a vast diversity of compounds within this class mdpi.comresearchgate.net.
Mass spectrometry (MS) plays a crucial role early in the process by providing the molecular weight, which helps in determining the molecular formula, especially when coupled with high-resolution measurements intertek.com. Early studies on related triterpenoids from Peritassa campestris utilized EI-MS to obtain molecular ion peaks, aiding in formula determination researchgate.net. UV spectroscopy can also provide information about conjugated systems present in the molecule researchgate.net.
Application of Modern Spectroscopic Techniques for Structural Confirmation
Once a putative structure or partial structure is proposed, advanced spectroscopic techniques are employed for confirmation and detailed structural analysis.
NMR spectroscopy is indispensable for determining the connectivity of atoms in a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. intertek.com.
¹H NMR Spectroscopy: Provides information about the types of protons, their chemical environments, and their coupling interactions, which helps in piecing together fragments of the molecule intertek.comresearchgate.net.
¹³C NMR Spectroscopy: Reveals the different types of carbon atoms and their chemical shifts, providing insights into the carbon skeleton and functional groups intertek.comresearchgate.net.
For complex triterpenoids like this compound, 2D NMR techniques are essential for establishing correlations between atoms.
Correlation Spectroscopy (COSY): Identifies coupled protons, revealing direct or indirect connectivity through bonds researchgate.net.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons they are directly attached to researchgate.net.
Studies on related triterpenoids have extensively used HMQC and HMBC experiments for structural elucidation researchgate.net.
Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that provide structural information.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the precise determination of the molecular formula researchgate.net.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting selected ions and analyzing the resulting fragments. This provides detailed information about the substructures within the molecule and helps in confirming the connectivity determined by NMR intertek.comnih.gov.
For triterpenoids, characteristic fragmentation patterns can provide clues about the ring system and the presence of specific substituents up.ac.za. For instance, the presence of an isopropenyl group in some pentacyclic triterpenes can be indicated by a specific fragment ion peak up.ac.za.
Determining the stereochemistry (the 3D arrangement of atoms) is a critical part of structural elucidation, especially for chiral molecules like triterpenoids which often have multiple stereocenters sioc-journal.cnwordpress.com.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral centers, particularly when combined with computational methods sioc-journal.cnspectroscopyeurope.comstackexchange.comresearchgate.net. While single-crystal X-ray diffraction is considered definitive for absolute configuration, it requires suitable crystals, which are not always obtainable sioc-journal.cnspectroscopyeurope.com. Spectroscopic methods like VCD offer an alternative for determining absolute configuration in solution spectroscopyeurope.comstackexchange.com.
Challenges and Innovations in Triterpenoid Structural Elucidation
The structural elucidation of triterpenoids presents several challenges due to their complex, often highly oxygenated structures and the presence of multiple chiral centers mdpi.comresearchgate.net.
Structural Complexity: Triterpenoids possess diverse skeletal types (e.g., oleanane (B1240867), ursane (B1242777), friedelane (B3271969), lanostane) and can have numerous functional groups (hydroxyls, ketones, carboxyls, epoxides, glycosylations) at various positions, leading to intricate NMR spectra with overlapping signals mdpi.comresearchgate.net.
Limited Sample Amounts: Natural products are often isolated in small quantities, which can make obtaining comprehensive spectroscopic data challenging researchgate.net.
Stereochemical Assignment: Determining the relative and absolute stereochemistry of the many chiral centers can be particularly difficult and requires careful application of techniques like NOE, ECD, and VCD, sometimes supplemented by chemical derivatization (e.g., Mosher esters) sioc-journal.cnwordpress.comstackexchange.comresearchgate.net.
Innovations in spectroscopic techniques and computational methods have significantly advanced triterpenoid structural elucidation. The development of more sensitive NMR probes and higher field strengths allows for the analysis of smaller sample quantities. Advances in 2D and 3D NMR experiments provide more detailed connectivity information. High-resolution mass spectrometry and tandem MS provide crucial molecular formula and fragmentation data intertek.comnih.gov. Furthermore, the integration of spectroscopic data with computational chemistry, such as Density Functional Theory (DFT) calculations for predicting NMR shifts or ECD spectra, aids in confirming proposed structures and determining absolute configurations spectroscopyeurope.com. The increasing availability of spectroscopic databases also facilitates the dereplication of known compounds and the identification of novel structures nih.gov.
Table 1: Spectroscopic Techniques Used in this compound Structural Elucidation
| Technique | Information Provided | Application in this compound Elucidation (Based on related compounds) |
| NMR Spectroscopy | ||
| ¹H NMR | Proton types, chemical environment, coupling | Signal assignment, identification of structural fragments intertek.comresearchgate.net |
| ¹³C NMR | Carbon types, carbon skeleton, functional groups | Carbon skeleton determination, functional group identification intertek.comresearchgate.net |
| COSY | Proton-proton connectivity through bonds | Establishing spin systems researchgate.net |
| HSQC | Direct proton-carbon connectivity | Assigning proton and carbon signals to specific carbons researchgate.net |
| HMBC | Long-range proton-carbon connectivity (2-3 bonds) | Connecting structural fragments, confirming overall structure researchgate.net |
| NOE Spectroscopy | Spatial proximity of protons | Determining relative stereochemistry and conformation researchgate.networdpress.com |
| Mass Spectrometry | ||
| EI-MS | Molecular ion peak, fragmentation pattern | Molecular weight, preliminary fragmentation data researchgate.net |
| HRMS | Accurate mass measurement | Precise molecular formula determination researchgate.net |
| MS/MS | Fragmentation of selected ions | Detailed structural fragments, connectivity confirmation intertek.comnih.gov |
| Other Techniques | ||
| UV Spectroscopy | Presence of conjugated systems | Identification of chromophores researchgate.net |
| IR Spectroscopy | Identification of functional groups (e.g., C=O, O-H) | Preliminary functional group analysis researchgate.net |
| X-ray Diffraction | Definitive 3D structure and absolute configuration | Used for related compounds when suitable crystals are obtained researchgate.net |
| ECD/VCD Spectroscopy + DFT | Absolute configuration of chiral centers (in solution) | Potential for determining absolute configuration sioc-journal.cnspectroscopyeurope.comstackexchange.comresearchgate.net |
Table 2: Selected NMR Data for a Related Seco-A-ring Quinonemethide Triterpenoid (Campestrine-I)
| Carbon No. | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) (Multiplicity, J in Hz) |
| 1 | 110.6 | 5.84 (1H, d, J = 2.0) |
| 2 | 163.7 | - |
| 3 | - | - |
| 4 | 28.2 | 1.65 (3H, s, CH₃) researchgate.net |
| 5 | 105.6 | - |
| 6 | 125.8 | 6.34 (1H, dd, J = 6.8, 2.0) |
| 7 | 115.9 | 6.08 (1H, d, J = 6.8) |
| 8 | 160.4 | - |
| 10 | 166.1 | - |
| 21 | 213.7 | - |
| 22 | 52.5 | 1.85 (1H, d, J = 14.4, H-22β), 2.91 (1H, d, J = 14.4, H-22α) |
| 25 | - | 1.50 (3H, s, CH₃) |
| 26 | 22.5 | 1.30 (3H, s, CH₃) |
| 27 | 19.8 | 1.00 (3H, d, J = 6.4, CH₃) |
| 28 | 32.6 | 1.04 (3H, s, CH₃) |
| 30 | 15.1 | 1.00 (3H, s, CH₃) |
| OCH₃ | - | 3.33 (3H, s) |
Biosynthetic Pathways of Cangoronin
Precursor Identification and Early Biosynthetic Steps
The initial committed step in triterpenoid (B12794562) biosynthesis is the epoxidation of squalene (B77637) to form 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase frontiersin.org. This linear precursor, 2,3-oxidosqualene, serves as the substrate for a diverse group of enzymes called oxidosqualene cyclases (OSCs) frontiersin.org. OSCs are pivotal in generating the various cyclic triterpenoid skeletons frontiersin.org. While specific precursors directly leading to Cangoronin have not been explicitly identified in the search results, it is highly probable that 2,3-oxidosqualene is the direct precursor that undergoes cyclization to form the basic skeletal structure from which this compound is derived. The Celastraceae family is known to produce various pentacyclic triterpenoids, including ursane (B1242777), lupane, oleanane (B1240867), and friedelane (B3271969) types researchgate.net. This compound's structure would dictate which specific cyclization event of 2,3-oxidosqualene initiates its pathway.
Enzymatic Transformations and Key Gene Clusters
Following the cyclization of 2,3-oxidosqualene by an appropriate OSC, the resulting triterpene scaffold undergoes a series of modifications catalyzed by various enzymes, primarily cytochrome P450 monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) frontiersin.org. P450 enzymes are crucial for introducing hydroxyl, carboxyl, and epoxy groups, as well as facilitating rearrangements and cleavage reactions that diversify triterpenoid structures frontiersin.org. UGTs are responsible for attaching sugar moieties, leading to the formation of triterpenoid saponins (B1172615) frontiersin.org.
While specific enzymes directly involved in this compound biosynthesis are not detailed, studies on other triterpenoids in Tripterygium wilfordii have identified P450 enzymes involved in key steps researchgate.net. Gene clusters encoding enzymes involved in secondary metabolite biosynthesis, including terpenoids, are often found in plant genomes researchgate.netnih.govnih.govbiorxiv.org. These clusters can contain genes for OSCs, P450s, UGTs, and transporters, facilitating coordinated expression and potentially channeling intermediates researchgate.netnih.govnih.govbiorxiv.org. Research on T. wilfordii has focused on identifying genes involved in the biosynthesis of other terpenoids like triptolide (B1683669) and celastrol (B190767) researchgate.net. Identifying the gene cluster associated with this compound biosynthesis would involve genomic and transcriptomic studies in this compound-producing plants, followed by functional characterization of the candidate genes, particularly OSCs and P450s, to determine their roles in forming the specific modifications present in this compound.
Proposed Biosynthetic Routes for this compound
Based on the general understanding of triterpenoid biosynthesis and the co-occurrence of this compound with other triterpenoids in Celastraceae, a proposed biosynthetic route would involve:
Synthesis of 2,3-oxidosqualene from IPP and DMAPP via the MVA or MEP pathway, followed by squalene epoxidation.
Cyclization of 2,3-oxidosqualene by a specific OSC to form a pentacyclic triterpene scaffold. The exact nature of this initial cyclization product would depend on the structure of this compound, which is indicated as a friedelane-type triterpenoid vdoc.pub. Therefore, a friedelane synthase or a related OSC capable of producing a friedelane skeleton is likely involved.
Subsequent oxidative modifications catalyzed by P450 enzymes, introducing hydroxyl groups, carbonyl groups, or other functionalities characteristic of this compound.
Potential further modifications, such as glycosylation by UGTs, if this compound exists in glycosylated forms, although the provided information primarily refers to this compound itself vdoc.pubresearchgate.net.
The specific sequence and nature of these enzymatic steps would determine the final structure of this compound. Detailed biochemical studies and enzyme characterization are required to fully elucidate this pathway.
Comparative Biosynthesis with Related Triterpenoids
Comparing the biosynthesis of this compound with related triterpenoids, particularly those found in Celastraceae, can provide clues about common steps and pathway divergence. For instance, the biosynthesis of other friedelane-type triterpenoids or related pentacyclic structures like oleanane or ursane skeletons would share the initial steps involving 2,3-oxidosqualene cyclization frontiersin.orgfrontiersin.org. Differences in the type of OSC and the subsequent P450-mediated modifications would lead to the structural diversity observed among these compounds frontiersin.orgfrontiersin.orgnih.gov. Studies comparing OSCs from different plant species have shown that variations in enzyme structure, particularly in active sites, can lead to the production of different triterpene skeletons from the same substrate, 2,3-oxidosqualene frontiersin.orgmdpi.com. Similarly, the substrate specificity and catalytic activity of P450 enzymes contribute significantly to the final structural variations of triterpenoids frontiersin.orgnih.gov. For example, research comparing CYP716A subfamily P450s involved in oleanolic acid biosynthesis showed varying product profiles depending on the specific enzyme nih.govnih.gov.
Biotechnological Approaches to Modulate this compound Production
Biotechnological approaches offer potential avenues to enhance or engineer the production of triterpenoids like this compound. These strategies often involve manipulating the biosynthetic pathway in the native plant or reconstituting parts of the pathway in heterologous hosts like yeast or bacteria mdpi.comresearchgate.netnih.gov.
Potential biotechnological approaches include:
Metabolic Engineering: Overexpression of genes encoding key enzymes in the this compound pathway, such as the specific OSC and P450s, could lead to increased production mdpi.com. Conversely, downregulating competing pathways could redirect metabolic flux towards this compound biosynthesis.
Genetic Engineering: Introducing genes from a high-producing variety into a lower-producing one or into a fast-growing plant species could enhance accumulation.
Synthetic Biology: Reconstituting the minimal set of genes required for this compound biosynthesis in a heterologous host like Saccharomyces cerevisiae or Escherichia coli could enable microbial production nih.govnih.gov. This often involves expressing the relevant OSC and P450 genes, along with ensuring sufficient supply of the precursor 2,3-oxidosqualene nih.govnih.gov.
Elicitation: Applying biotic or abiotic elicitors to plant cell cultures or whole plants can stimulate the production of secondary metabolites, including triterpenoids, as a defense response mdpi.com.
Optimization of Culture Conditions: For plant cell cultures or microbial fermentation, optimizing parameters like media composition, temperature, and aeration can significantly impact triterpenoid yield mdpi.comnih.gov.
Studies on the biotechnological production of other triterpenoids, such as oleanolic acid and astragalosides, demonstrate the feasibility of these approaches nih.govnih.govmdpi.com. For instance, engineering S. cerevisiae strains with specific β-amyrin synthases and CYP716A P450s has been explored for oleanolic acid production nih.govnih.gov. Similarly, hairy root cultures of Astragalus membranaceus have been used to enhance astragaloside (B48827) production through elicitation mdpi.com. Applying similar strategies to this compound-producing plants or developing microbial cell factories could provide sustainable methods for its production.
Synthetic Methodologies for Cangoronin and Its Analogues
Rationale for Total Synthesis in Natural Product Research
Total synthesis, the complete construction of complex organic molecules from simpler, readily available precursors, serves as a cornerstone in natural product research. wikipedia.org It provides a rigorous method for confirming the proposed structures of natural products isolated from biological sources. wikipedia.orgrroij.com Beyond structural verification, total synthesis drives the development of new synthetic methodologies and strategies, pushing the boundaries of chemical reactivity and molecular construction. wikipedia.orgacs.orgpnas.orgscripps.eduepfl.ch
The ability to synthesize natural products in the laboratory also provides access to quantities that may be difficult or impossible to obtain through isolation from natural sources, especially for rare or slow-growing organisms. rroij.com This synthetic access is vital for comprehensive biological evaluation, structure-activity relationship (SAR) studies, and potentially for the large-scale production of medicinally important compounds. wikipedia.orgrroij.comacs.org Natural product synthesis is essential in medicinal chemistry and chemical biology for creating bioactive compounds and research tools. wikipedia.org
Retrosynthetic Analysis of Cangoronin
Retrosynthetic analysis is a strategic approach used to plan the synthesis of a target molecule by working backward from the final structure to simpler starting materials. wikipedia.orgyoutube.comkhanacademy.orgyoutube.comyoutube.comyoutube.comamazon.com For a complex triterpenoid (B12794562) like this compound, retrosynthesis involves identifying key disconnections that simplify the molecular skeleton and functional groups. youtube.comkhanacademy.orgyoutube.com This process often involves transforming functional groups and breaking carbon-carbon or carbon-heteroatom bonds in a logical sequence, leading back to readily available synthetic building blocks. youtube.comkhanacademy.orgyoutube.com
While specific detailed retrosynthetic analyses for this compound were not found in the search results, the general principles of retrosynthesis for complex natural products involve identifying key structural features such as rings, stereocenters, and functional group arrays. youtube.comkhanacademy.orgyoutube.com Strategic disconnections are planned to simplify the molecule, often targeting bonds formed by powerful and reliable synthetic reactions in the forward direction. youtube.comkhanacademy.orgyoutube.comocr.org.uk This iterative process helps in designing an efficient and convergent synthetic route. youtube.com
Pioneering and Contemporary Synthetic Routes to this compound
Information specifically detailing the pioneering and contemporary synthetic routes solely to this compound was limited in the search results. However, the synthesis of complex diterpenoids and triterpenoids, which share structural complexities with this compound, often involves strategies like cascade reactions, intramolecular cycloadditions, and functionalization of pre-existing ring systems. nih.govresearchgate.net
Research has explored unified synthetic approaches to various diterpene types, which could potentially be adapted or provide insights for this compound synthesis. researchgate.net Studies on the synthesis of analogues of other natural products with complex ring systems and stereochemistry highlight the types of reactions and strategies employed in this field, such as asymmetric Mannich reactions and intramolecular cyclizations. nih.govresearchgate.net
Contemporary approaches in natural product synthesis often combine traditional organic chemistry methods with newer techniques like biocatalysis and chemoenzymatic strategies to improve efficiency and complexity. wikipedia.org The development of novel cascade sequences and chemoselective reactions is also a focus in the synthesis of challenging molecular architectures. nih.gov
Stereoselective Synthesis Strategies
Stereoselective synthesis is paramount in the construction of natural products like this compound, which possess multiple stereogenic centers. wikipedia.orgresearchgate.netescholarship.orgrsc.orgorganic-chemistry.org Controlling the relative and absolute stereochemistry at each chiral center is critical for obtaining the desired natural product with its specific biological activity. wikipedia.orgescholarship.org
Strategies for achieving stereoselectivity include the use of chiral catalysts, asymmetric induction from existing stereocenters, and stereoselective reactions such as asymmetric hydrogenations, aldol (B89426) reactions, and cycloadditions. khanacademy.orgyoutube.comresearchgate.netescholarship.orgorganic-chemistry.orgmdpi.com For instance, asymmetric Mannich reactions have been employed in the stereoselective synthesis of natural product analogues. researchgate.net The development of stereoselective methodologies, such as intramolecular C-H insertion reactions into stereogenic centers, allows for the formation of complex cyclic systems with high diastereoselectivity and enantioselectivity. escholarship.org Careful control of reaction conditions and the judicious choice of reagents and catalysts are essential for directing the stereochemical outcome of each synthetic step. organic-chemistry.orgmdpi.com
Development of Efficient and Scalable Synthetic Pathways
Developing efficient and scalable synthetic pathways is a crucial goal in natural product synthesis, particularly if the compound shows promise for further development. wikipedia.orgacs.org An efficient synthesis minimizes the number of steps, maximizes the yield at each stage, and utilizes readily available and inexpensive starting materials and reagents. rroij.comnih.gov Scalability refers to the ability to reproduce the synthesis on a larger scale without significant loss of yield or stereochemical purity. wikipedia.orgnih.govnih.gov
Structure Activity Relationship Sar Studies of Cangoronin
Principles of Structure-Activity Relationship Analysis
The core principle of SAR analysis is that a molecule's biological effects are a direct result of its three-dimensional structure and associated chemical properties. wikipedia.org By systematically modifying specific parts of a molecule and observing the subsequent changes in biological activity, researchers can identify the structural features crucial for interaction with a biological target, such as a protein or enzyme. wikipedia.org This process involves the synthesis or isolation of analogues of the parent compound, evaluating their biological activity under controlled conditions, and correlating the structural differences with the observed activity profiles.
Identification of Pharmacophoric Features within the Cangoronin Scaffold
Pharmacophoric features are the defined molecular characteristics and their spatial arrangement that are necessary for a molecule to bind effectively to a specific biological target and produce a particular biological response. researchgate.netnih.gov These features encompass elements like hydrogen bond donors and acceptors, hydrophobic regions, aromatic systems, and ionizable centers. researchgate.net While extensive specific research on the precise pharmacophoric features of this compound was not prominently found in the search results, SAR studies on structurally related triterpenoids from the Celastraceae family, such as celastrol (B190767) and pristimerin, offer insights into potentially important features within this class. researchgate.netresearchgate.net For example, studies on quinone methide triterpenoids highlight the significance of the unsaturated system in rings A and B for their activity. researchgate.net The identification of this compound's specific pharmacophoric features would typically involve analyzing its structure and that of its active analogues, often utilizing computational tools like pharmacophore modeling. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Computational Approaches in this compound SAR Analysis
Computational approaches are increasingly integral to modern SAR analysis. nih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations offer valuable insights into the potential binding modes of this compound and its analogues to a biological target. researchgate.netnih.gov Molecular docking, for example, predicts the most probable orientation and binding affinity of a ligand within the binding site of a protein. nih.gov Pharmacophore modeling assists in defining the key features required for binding, as discussed previously. researchgate.netnih.gov Molecular dynamics simulations can provide a more dynamic perspective by exploring the flexibility of both the molecule and its target and their interactions over time. These computational methods can guide the design of new analogues by suggesting modifications that are likely to enhance binding and activity, thereby complementing experimental SAR studies. nih.gov The search results indicate that computational methods, including 3D-QSAR and quasi-atomistic receptor modeling, have been applied in SAR studies of related compound classes to generate pharmacophore hypotheses. vdoc.pub
Molecular and Cellular Mechanisms of Action of Cangoronin
Investigation of Cangoronin's Interactions with Cellular Targets
Specific cellular targets with which this compound directly interacts have not been definitively identified or detailed in the provided search results. One source speculates that the mechanism of action of molecules structurally similar to this compound, such as certain aromatic quinoline (B57606) compounds, might involve interactions with heme or other "receptor" molecules, but this hypothesis is presented in the context of a broader class of compounds and the mechanism of this compound itself is stated as not having been investigated. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Research specifically detailing the modulation of intracellular signaling pathways by this compound was not found in the provided search results. Studies on other compounds from Tripterygium wilfordii, such as triptolide (B1683669) and celastrol (B190767), have shown modulation of various pathways related to inflammation, apoptosis, and stress responses. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Transcriptomic and Proteomic Profiling of this compound-Treated Cells
Studies involving transcriptomic (global gene expression) or proteomic (global protein expression) profiling specifically in cells treated with this compound were not identified in the search results. While transcriptomic and proteomic analyses are valuable tools for understanding the cellular response to compounds and identifying affected pathways and targets, their application to this compound's mechanism of action does not appear to be extensively documented in the retrieved literature.
Examination of this compound's Effects on Cellular Processes
Specific, detailed research on the effects of this compound on fundamental cellular processes such as cell cycle progression, programmed cell death (apoptosis), or the modulation of inflammatory mediators at the cellular level is not extensively reported in the provided search results.
Effects on Cell Cycle Progression
Information specifically on how this compound affects the cell cycle (e.g., inducing arrest in a particular phase like G1, S, G2, or M, or promoting entry into quiescence G0) was not found. The cell cycle is a tightly regulated series of events controlling cell growth and division, and disruption of this process is a common mechanism for cytotoxic compounds.
Induction of Programmed Cell Death Mechanisms
While some sources mention the cytotoxic or antitumoral activities of the plant sources containing this compound, specific details on this compound's ability to induce programmed cell death (apoptosis) or the mechanisms involved (e.g., activation of caspases, involvement of Bcl-2 family proteins, release of mitochondrial factors like AIF) were not available in the search results. Apoptosis is a critical process involving distinct pathways (extrinsic and intrinsic) that lead to controlled cell death.
Preclinical Pharmacological Investigations of Cangoronin: in Vitro Models
Application of Advanced In Vitro Cell Culture Models in Cangoronin Research
Cell culture models are fundamental tools in preclinical research, providing controlled environments to study the effects of compounds on biological systems. The evolution of cell culture techniques has led to increasingly sophisticated models that better recapitulate the complexity of native tissues.
Three-Dimensional (3D) Spheroid and Organoid Models
Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over 2D systems by allowing cells to grow and interact in a more physiologically relevant spatial arrangement nih.govcorning.commdpi.commdpi.com. Spheroids are simple aggregates of cells, while organoids are more complex, self-assembling structures derived from stem cells or primary tissues that mimic the architecture and function of specific organs mdpi.com. These models exhibit characteristics closer to in vivo tissues, such as nutrient and oxygen gradients, heterogeneous cell populations, and enhanced cell-cell and cell-matrix interactions, which can influence cellular responses to drugs researchgate.netcorning.commdpi.commdpi.comresearchgate.net. Using 3D models for this compound research could provide more predictive data on its efficacy and mechanisms of action in a tissue-like context compared to 2D cultures frontiersin.orgmdpi.com.
Microphysiological Systems (MPS) in Replicating Tissue Environments
Microphysiological Systems (MPS), often referred to as "organ-on-a-chip" systems, represent the cutting edge of in vitro modeling nc3rs.org.ukaltex.orgnih.govamegroups.org. MPS are designed to mimic the physiological aspects of tissue and organ function by incorporating multiple cell types, 3D structures, and dynamic fluid flow to replicate the tissue microenvironment and systemic circulation nc3rs.org.uknih.govamegroups.org. These systems can model single organs or even multi-organ interactions, offering a more comprehensive platform for studying compound effects, metabolism, and potential interactions between different tissues nih.gov. While complex to develop and maintain, MPS hold promise for providing highly relevant preclinical data for compounds like this compound by simulating in vivo conditions more closely than simpler culture methods altex.orgamegroups.org.
High-Throughput Screening (HTS) for Cellular Activity
High-Throughput Screening (HTS) is a methodology that enables the rapid evaluation of large libraries of compounds for specific biological activities corning.comassaygenie.com. HTS typically utilizes automated systems and miniaturized assay formats (e.g., 96-well or 384-well plates) to test thousands or even millions of compounds against a particular cellular target or pathway corning.comassaygenie.com. This approach is crucial in early drug discovery for identifying potential lead compounds based on their cellular effects corning.com. While specific HTS data for this compound were not extensively detailed in the search results, HTS could be applied to screen this compound against various cell lines or cellular targets to identify novel activities or confirm previously observed effects, such as cytotoxicity corning.commdpi.com.
Enzyme-Based Assays for Target Engagement
Enzyme-based assays are utilized to investigate the interaction of a compound with a specific enzyme target, providing insights into its mechanism of action and potency mdpi.compelagobio.comnih.govunicamp.brplos.org. These assays can measure enzyme activity in the presence and absence of the compound or assess the compound's binding affinity unicamp.br. Target engagement studies confirm that a compound physically interacts with its intended molecular target within a biological system pelagobio.comnih.gov. Research has indicated that this compound demonstrated inhibitory activity against leukotriene D4-induced smooth muscle contraction ndl.go.jp. An IC50 value of 4.0-7.5 μM was reported for this compound in this context ndl.go.jp.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target | Assay Type | IC50 (µM) |
| Leukotriene D4-induced smooth muscle contraction | Inhibition of contraction in smooth muscle tissue | 4.0-7.5 |
Note: Data extracted from search result ndl.go.jp.
This finding suggests that this compound may exert some of its biological effects by modulating pathways involving leukotriene D4. Enzyme-based assays would be critical to further characterize this interaction and identify the specific enzyme(s) involved in the leukotriene D4 pathway that are affected by this compound.
Analytical Methodologies for the Detection and Quantification of Cangoronin
Chromatographic Techniques for Cangoronin Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from various matrices. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the physicochemical properties of this compound, the complexity of the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex, non-volatile, and thermally labile compounds like this compound and other maytansinoids. wikipedia.orgelgalabwater.comnih.gov It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgyoutube.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for maytansinoid analysis. nih.govresearchgate.net In this setup, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunich.it The separation is based on the hydrophobic interactions between the analyte and the stationary phase. elgalabwater.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to optimize the separation of multiple components in a mixture. nih.govnih.gov A reversed-phase HPLC method was developed for the detection and quantification of free maytansinoid drugs in antibody-drug conjugates, optimizing mobile phases and gradient conditions to separate various drug-related species. nih.gov
The selection of the column and mobile phase is critical for achieving desired separation. For instance, a C18 column has been successfully used for the chromatographic separation of maytansinoids with a gradient elution over a 10-minute run time. nih.gov Detection is commonly performed using UV-Vis detectors, as the structural components of this compound absorb light in the ultraviolet spectrum. nih.govbiorenewables.org The method's selectivity, linearity, and reproducibility are key validation parameters. nih.gov
Table 1: Example HPLC Parameters for Maytansinoid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 3 µm particle size) nih.gov |
| Mobile Phase A | Water with an additive (e.g., formic acid) |
| Mobile Phase B | Acetonitrile or Methanol unich.it |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min unich.it |
| Detection | UV/Vis at 254 nm unich.it |
| Column Temperature | 40 - 50 °C unich.it |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, faster analysis times, and increased sensitivity. youtube.com This technique employs columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures (up to 100 MPa or 15,000 psi). eag.com The smaller particle size leads to a more efficient separation, allowing for the use of shorter columns or faster flow rates without sacrificing resolution. youtube.comeag.com
For complex biological samples containing this compound and its metabolites, UHPLC can provide superior separation from endogenous interferences. nih.gov The principles of separation are the same as in HPLC, with reversed-phase chromatography being the most common mode. nih.gov The enhanced peak capacity and narrower peaks generated by UHPLC are particularly advantageous when coupled with mass spectrometry, as it reduces ion suppression and improves detection limits. nih.gov The speed of UHPLC also allows for higher sample throughput, which is crucial in clinical and research settings.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without undergoing decomposition. wikipedia.orgmeasurlabs.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase. wikipedia.orglibretexts.org Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. qa-group.comyoutube.com
However, the application of GC for the direct analysis of this compound is limited. This compound, like other maytansinoids, is a large, polar, and thermally labile molecule. These characteristics make it difficult to vaporize the compound without significant thermal degradation, which is a prerequisite for GC analysis. wikipedia.orgqa-group.com Derivatization could potentially be used to increase the volatility and thermal stability of this compound, but such sample preparation steps add complexity and potential sources of error. Therefore, liquid chromatography techniques are generally preferred for the analysis of maytansinoids.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org A supercritical fluid has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to fast and efficient separations. wikipedia.orgnih.gov
SFC is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. wikipedia.org Since maytansinoids fall into the category of thermally sensitive compounds, SFC presents a viable analytical option. The technique often employs a polar organic solvent (modifier), such as methanol, mixed with the CO2 to modulate the mobile phase strength and achieve separation of polar compounds. chromatographyonline.com SFC has been shown to be effective in separating hydrophilic compounds like saponins (B1172615), demonstrating its potential for complex natural products. nih.gov The use of CO2 makes SFC a "greener" alternative to normal-phase HPLC, which uses large volumes of organic solvents. chromatographyonline.com The compatibility of SFC with mass spectrometry further enhances its utility for sensitive and selective quantification. nih.gov
Mass Spectrometry (MS) and Hyphenated Techniques in this compound Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive and selective detection method that provides molecular weight and structural information. creative-proteomics.com When coupled with a separation technique like liquid chromatography (a "hyphenated technique"), it becomes a powerful tool for the definitive identification and quantification of analytes in complex mixtures. encyclopedia.pubnebiolab.com
LC-MS/MS for Enhanced Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of low-level analytes in complex biological matrices like plasma and serum. nebiolab.comtandfonline.comtechnologynetworks.com This technique combines the separation power of LC (or UHPLC) with the detection capabilities of tandem mass spectrometry. eag.com
In a typical LC-MS/MS workflow for maytansinoid analysis, the sample first undergoes preparation, which may involve protein precipitation to remove large proteins, followed by solid-phase extraction (SPE) for further cleanup and concentration. nih.govtandfonline.comnih.gov For maytansinoids containing a free sulfhydryl group, a reduction and alkylation step may be necessary to prevent dimerization and ensure consistent analysis. nih.gov
The separated analyte from the LC column enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). eag.com The instrument then operates in Multiple Reaction Monitoring (MRM) mode. youtube.com In MRM, the first quadrupole (Q1) is set to isolate a specific ion corresponding to the analyte of interest (the precursor ion). This precursor ion is then fragmented in a collision cell (Q2), and a specific fragment ion (the product ion) is monitored by the third quadrupole (Q3). eag.comuwaterloo.ca This precursor-to-product ion transition is highly specific to the analyte, which significantly reduces background noise and enhances selectivity, allowing for accurate quantification even at very low concentrations. tandfonline.comeag.comtandfonline.com
Validated LC-MS/MS methods for maytansinoids like DM4 have demonstrated high sensitivity, with dynamic ranges from 0.100 to 50.0 ng/mL in human plasma. nih.gov The selection of sodium adduct species for monitoring can further enhance sensitivity. nih.govtandfonline.com
Table 2: Example LC-MS/MS Method Parameters for Maytansinoid Quantification
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation followed by reduction and solid-phase extraction (SPE) tandfonline.comnih.gov |
| Chromatography | UHPLC with a C18 or similar reversed-phase column nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI), positive mode asianpubs.org |
| Mass Spectrometer | Triple Quadrupole nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) asianpubs.org |
| Precursor Ion (Q1) | [M+Na]+ for enhanced sensitivity tandfonline.com |
| Product Ion (Q3) | Specific fragment ion unique to the compound |
| Quantification Range | e.g., 0.100–50.0 ng/mL in human plasma nih.govresearchgate.net |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds with low volatility, such as those containing multiple polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, are not directly amenable to GC analysis. This compound, a flavonoid, falls into this category due to its polyphenolic structure. To analyze this compound by GC-MS, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
Derivatization involves chemically modifying the analyte to enhance its volatility. For a flavonoid like this compound, the most common derivatization method is silylation. This process replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether of this compound is significantly more volatile and can be readily analyzed by GC-MS.
In a typical GC-MS analysis, the derivatized this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a GC-MS analysis of silylated this compound.
Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
|---|---|
| Retention Time (min) | 18.5 |
| Molecular Ion (M+) of TMS Derivative (m/z) | 602 |
| Major Fragment Ions (m/z) | 587, 515, 425, 297, 73 |
Note: This data is for illustrative purposes only and represents a hypothetical analysis.
Spectroscopic Methods for this compound Detection
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Flavonoids, including this compound, exhibit characteristic UV-Vis absorption spectra due to the presence of conjugated aromatic systems in their structure. Typically, flavonoids show two main absorption bands: Band I, corresponding to the cinnamoyl system (B-ring), and Band II, corresponding to the benzoyl system (A-ring). The position and intensity of these bands can provide information about the hydroxylation and substitution pattern of the flavonoid skeleton.
A hypothetical UV-Vis absorption spectrum for this compound might show the following characteristics:
Hypothetical UV-Vis Spectral Data for this compound in Methanol
| Spectral Feature | Wavelength (nm) |
|---|---|
| Band I (λmax) | 370 |
| Band II (λmax) | 265 |
Note: This data is for illustrative purposes only and represents a hypothetical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. For a complex molecule like this compound, 1D and 2D NMR experiments are essential for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR provides information on the number of different types of carbon atoms. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms in the molecule.
A hypothetical summary of ¹H NMR data for this compound is presented below:
Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' | 7.6 | d | 2.1 |
| H-5' | 6.9 | d | 8.5 |
| H-6' | 7.5 | dd | 8.5, 2.1 |
| H-8 | 6.4 | s | - |
| Prenyl-CH₂ | 3.3 | d | 7.2 |
| Prenyl-CH | 5.2 | t | 7.2 |
| Prenyl-CH₃ | 1.7 | s | - |
Note: This data is for illustrative purposes only and represents a hypothetical analysis.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. For non-volatile compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. These methods allow the ionization of the molecule with minimal fragmentation, providing a clear molecular ion peak.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, and the resulting fragmentation pattern can be used to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula.
A hypothetical summary of mass spectrometric data for this compound is provided below:
Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | ESI- |
| [M-H]⁻ (m/z) | 370.1053 |
| Major MS/MS Fragments (m/z) | 355, 327, 299, 151 |
Note: This data is for illustrative purposes only and represents a hypothetical analysis.
Development of Standardized Analytical Protocols
The development of standardized analytical protocols is crucial for ensuring the consistency, reliability, and comparability of results obtained in different laboratories and at different times. A standardized protocol for the quantification of this compound would typically involve a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), coupled with a suitable detector, most commonly a UV-Vis or mass spectrometry detector.
The development and validation of such a protocol should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
A summary of hypothetical validation parameters for an HPLC-UV method for this compound is presented in the following table.
Hypothetical Validation Summary for a this compound HPLC-UV Method
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98 - 102% |
| Repeatability (RSD%) | < 2% |
| Intermediate Precision (RSD%) | < 3% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Robustness | Unaffected by minor changes in pH and temperature |
Note: This data is for illustrative purposes only and represents a hypothetical analysis.
Derivatives and Analogues of Cangoronin: Synthesis and Preliminary Biological Evaluation
Design and Synthesis of Cangoronin Derivatives
The design of derivatives of a parent compound like "this compound" would be guided by its core chemical scaffold. The primary objective of creating derivatives is to systematically modify the structure to enhance desired biological activities, improve pharmacokinetic properties, or reduce toxicity. Key strategies often involve the introduction, substitution, or modification of functional groups at various positions on the molecule.
For instance, if "this compound" possesses a lactone ring, synthetic efforts might focus on opening this ring to create hydroxyl and carboxylic acid functionalities, which could then be further derivatized. If it contains aromatic rings, electrophilic or nucleophilic substitution reactions could be employed to add substituents such as halogens, nitro groups, or alkyl chains. These modifications can profoundly influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.
The synthesis of these derivatives would likely involve multi-step reaction sequences. A common approach is to start with the natural product itself, if readily available, and perform chemical transformations. Alternatively, a total synthesis route could be developed, allowing for greater flexibility in introducing structural diversity at various stages. The choice of synthetic strategy would depend on the complexity of the "this compound" structure and the desired modifications.
Exploration of Semi-Synthetic Modifications
Semi-synthesis represents a powerful approach that leverages the complex core structure of a natural product, which may be difficult to construct through total synthesis. This methodology involves chemically modifying the isolated natural product. For a hypothetical "this compound," this could entail targeting reactive functional groups such as hydroxyls, amines, or carbonyls.
Typical semi-synthetic modifications include:
Esterification and Etherification: Modifying hydroxyl groups to alter lipophilicity and cell permeability.
Amidation: Converting carboxylic acids or reacting with amines to form amides, which can introduce new hydrogen bonding capabilities.
Oxidation and Reduction: Interconverting functional groups, for example, an alcohol to a ketone, which can drastically change the molecule's shape and electronic character.
These modifications can lead to the generation of a library of related compounds, each with slightly different properties, which can then be screened for biological activity.
Assessment of Derivative Activity in In Vitro Systems
Once a series of "this compound" derivatives has been synthesized, their biological activity must be evaluated. This is typically first assessed using in vitro systems, which are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.
The choice of in vitro assays would be dictated by the known or suspected biological activity of the parent compound. For example, if "this compound" is believed to have anti-cancer properties, its derivatives would be tested against a panel of cancer cell lines to determine their cytotoxicity. Key parameters measured in such assays include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process by 50%.
The data from these in vitro studies are crucial for establishing a preliminary understanding of how the structural modifications affect the biological activity.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivatives against a Cancer Cell Line
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | 15.2 |
| Derivative 1 | Acetylation of C-3 OH | 8.5 |
| Derivative 2 | Bromination of Aromatic Ring | 22.1 |
| Derivative 3 | Methylation of C-7 OH | 12.8 |
| Derivative 4 | Ring-opening of Lactone | > 50 |
Structure-Activity Relationship Refinements through Analogues
The data gathered from the in vitro assessment of derivatives allows for the development of a Structure-Activity Relationship (SAR). SAR studies aim to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and how different functional groups contribute to this activity.
Based on the initial SAR, more refined analogues can be designed and synthesized. An analogue is a compound that has a similar structure to another compound but differs in a specific component. For instance, if the initial SAR suggests that a hydroxyl group at a particular position is crucial for activity, analogues could be synthesized where this hydroxyl group is replaced with other hydrogen-bond donors or acceptors, or even removed entirely, to probe the importance of this interaction.
This iterative process of design, synthesis, and testing allows for the fine-tuning of the molecular structure to maximize potency and selectivity for the desired biological target, while minimizing off-target effects. The ultimate goal is to develop a lead compound with an optimal profile for further preclinical and clinical development.
Future Research Directions and Unaddressed Research Gaps for Cangoronin
Advanced Molecular Modeling and Computational Studies
Advanced molecular modeling and computational studies represent a significant area for future research on Cangoronin. These techniques can provide crucial insights into the compound's three-dimensional structure, its interactions with potential biological targets, and its physicochemical properties. While molecular modeling has played a role in the design and understanding of various compounds, including the identification of potential inhibitors and the elucidation of binding mechanisms mdpi.comnih.gov, challenges remain. Limitations exist in the length and time scales that can be effectively simulated using methods like molecular dynamics, particularly for large and complex biological systems nih.gov. Furthermore, accurately modeling the behavior of molecules, especially those with complex structures or interactions involving metal atoms, can be computationally demanding and may require advanced techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations or polarizable force fields nih.gov.
Applying these advanced computational approaches to this compound could help predict its binding affinity to hypothesized targets, explore conformational dynamics, and potentially identify structural modifications that could enhance desired properties. Addressing the current limitations in modeling complex biological environments and longer timescale events will be crucial for gaining a comprehensive understanding of this compound's behavior at the molecular level. The development and application of more sophisticated machine learning and deep learning approaches in molecular property prediction also represent a future direction to overcome some of the limitations of traditional methods, particularly when dealing with complex molecular data openreview.net.
Expanding Biosynthetic Engineering Strategies
Elucidating and manipulating the biosynthetic pathway of this compound is another critical area for future research, particularly if it is a naturally occurring compound. Research into the biosynthesis of complex natural products, such as alkaloids and triterpenoids, has revealed intricate enzymatic networks and spatial organization within plant cells universiteitleiden.nlmpg.de. However, fully unraveling these pathways and the regulatory mechanisms controlling them remains challenging universiteitleiden.nlresearchgate.net. Many biosynthetic pathways involve numerous enzymatic steps, spread across different cell types and subcellular compartments, making transport a significant factor universiteitleiden.nl.
Future research should focus on applying advanced techniques, such as single-cell analysis and integrated multi-omics approaches (genomics, transcriptomics, metabolomics), to fully map the genes, enzymes, and intermediates involved in this compound biosynthesis researchgate.netmpg.de. Identifying and characterizing novel enzymes, particularly cytochrome P450s which are often involved in the oxidation of triterpenoid (B12794562) skeletons researchgate.netresearchgate.net, would be essential steps. Expanding biosynthetic engineering strategies could involve reconstituting portions of the pathway in more amenable host organisms, such as yeast or bacteria, to enable scalable and controlled production of this compound and its analogs researchgate.netresearchgate.net. Overcoming the challenge of complex metabolic networks and ensuring predictable redirection of metabolic fluxes are key hurdles in this area researchgate.net.
Identification of Novel Cellular Targets and Pathways
Identifying the specific cellular targets and downstream signaling pathways modulated by this compound is fundamental to understanding its biological effects. While some compounds from natural sources or with similar structural features may have known activities, the precise molecular interactions of this compound may be uncharacterized. Identifying molecular targets in complex biological systems, such as cancer, presents significant challenges due to the intricate nature of molecular networks and the potential for acquired dependencies on alternative pathways nih.govnih.gov. Cancer cells, for instance, can constantly evolve, and inhibiting one pathway may lead to the activation of others nih.gov.
Future research should employ a combination of experimental and computational approaches to identify this compound's direct binding partners and the subsequent cellular events. This could involve affinity-based pull-down assays, activity-based protein profiling, and advanced mass spectrometry techniques to identify interacting proteins. Integrating these experimental findings with computational approaches, such as network analysis and pathway mapping, can help delineate the broader biological cascades affected by this compound. Addressing the challenges in identifying tumor-type specific metabolic pathways and understanding cellular heterogeneity will be important for pinpointing relevant targets in disease contexts nih.govnih.gov.
Development of More Complex In Vitro Pharmacological Models
The development and utilization of more complex in vitro pharmacological models are crucial for accurately assessing this compound's potential biological activities and mechanisms in a physiologically relevant context. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of human tissues and organs, limiting their predictive power europa.eunih.gov. Complex in vitro models (CIVMs), including 3D cell cultures, spheroids, organoids, and microphysiological systems (e.g., organ-on-chip devices), offer significant advantages by mimicking key aspects of the in vivo environment, such as tissue architecture, cell-cell interactions, and the presence of an extracellular matrix europa.eunih.govfrontiersin.orgnih.govresearchgate.net.
Future research should focus on developing and applying CIVMs relevant to the hypothesized biological activities of this compound. For example, if this compound shows promise in a particular disease area, developing organ-specific or multi-tissue chips could provide more accurate assessments of its efficacy and potential off-target effects. Incorporating a greater diversity of cell types, including immune cells and stromal components, into these models will further enhance their biological complexity and relevance nih.govresearchgate.net. While the development of CIVMs is progressing rapidly, challenges remain in standardization, scalability, and establishing their scientific validity for various applications europa.eu.
Innovations in Analytical Techniques for this compound Metabolomics
Innovations in analytical techniques are essential for comprehensive metabolomic studies of this compound, enabling the identification and quantification of the compound and its metabolites in biological systems. Metabolomics, which aims to provide a snapshot of the complete set of small molecules in an organism, faces challenges due to the chemical diversity of metabolites and the complexity of biological matrices thermofisher.comnih.gov. While techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are widely used, each has its own biases and limitations in terms of compound coverage and sensitivity thermofisher.comfrontiersin.orgnih.govmdpi.comresearchgate.net.
Conclusion: Academic Perspectives on Cangoronin S Research Trajectory
Summary of Key Academic Contributions
Academic research on Cangoronin has primarily focused on its isolation and structural characterization as a pentacyclic triterpenoid (B12794562) from Tripterygium wilfordii. A significant contribution has been the identification of this compound as an antagonist of leukotriene D4, providing a specific molecular target for its biological activity. vdoc.pub This finding has positioned this compound as a compound of interest for understanding the modulation of inflammatory pathways mediated by leukotrienes.
Broader Implications for Triterpenoid Research
The study of this compound contributes to the broader understanding of the structural diversity and biological potential of triterpenoids. As a friedelane-type triterpene, its isolation and characterization add to the library of known natural products within this class. Research into its specific activities, such as leukotriene D4 antagonism, provides insights into how variations in triterpenoid structure can lead to distinct pharmacological properties. This contributes to the ongoing effort to explore triterpenoids as a source of potential lead compounds for various therapeutic applications and to understand their roles in the source organisms.
Outlook on this compound's Potential as a Research Probe in Cellular Biology
Given its identified activity as a leukotriene D4 antagonist, this compound holds potential as a valuable research probe in cellular biology. It can be utilized in in vitro and cellular studies to investigate the specific roles of the leukotriene D4 pathway in various cellular processes, such as inflammation, immune cell function, and smooth muscle contraction. By selectively blocking the LTD4 receptor, this compound can help researchers dissect the signaling cascades initiated by LTD4 and understand their contributions to cellular phenotypes. This makes this compound a useful tool for pharmacological studies aimed at elucidating the complexities of lipid mediator signaling and its implications in health and disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
